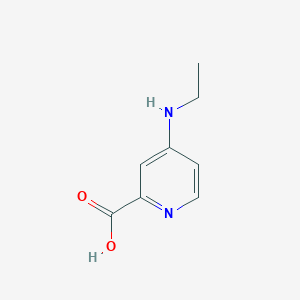
N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)cyclopropanecarboxamide is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyrrole ring, and a cyclopropanecarboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 3-fluorobenzaldehyde with a suitable pyrrole derivative under acidic conditions to form an intermediate Schiff base.
Cyclopropanation: The intermediate is then subjected to cyclopropanation using a reagent such as diazomethane or a cyclopropanation catalyst to introduce the cyclopropane ring.
Amidation: The final step involves the amidation of the cyclopropane intermediate with a suitable amine, such as cyclopropanecarboxylic acid chloride, under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the fluorophenyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the fluorophenyl group, where nucleophiles can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced derivatives of the fluorophenyl group.
Substitution: Substituted derivatives where the fluorine atom is replaced by other nucleophiles.
科学研究应用
Chemistry
In chemistry, N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases.
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological properties. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, the compound is explored for its potential use in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
作用机制
The mechanism of action of N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrrole ring can participate in hydrogen bonding or π-π interactions. The cyclopropane moiety can provide rigidity to the molecule, influencing its overall conformation and reactivity.
相似化合物的比较
Similar Compounds
- N-(3-(3-chlorophenyl)-2-(1H-pyrrol-1-yl)propyl)cyclopropanecarboxamide
- N-(3-(3-bromophenyl)-2-(1H-pyrrol-1-yl)propyl)cyclopropanecarboxamide
- N-(3-(3-methylphenyl)-2-(1H-pyrrol-1-yl)propyl)cyclopropanecarboxamide
Uniqueness
Compared to its analogs, N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)cyclopropanecarboxamide is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, potentially leading to different pharmacological profiles.
属性
IUPAC Name |
N-[3-(3-fluorophenyl)-2-pyrrol-1-ylpropyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c18-15-5-3-4-13(10-15)11-16(20-8-1-2-9-20)12-19-17(21)14-6-7-14/h1-5,8-10,14,16H,6-7,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLFTGDKWYFUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(CC2=CC(=CC=C2)F)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
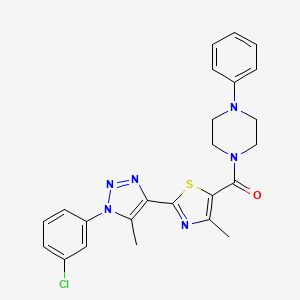
![N-{3'-acetyl-1-[3-(4-chlorophenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2764910.png)
![4-{[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B2764912.png)
![3-(Thiophen-2-yl)-1-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2764913.png)
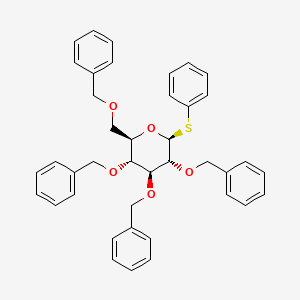
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide](/img/structure/B2764916.png)

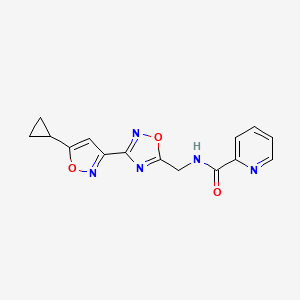

![2-{[5-cyano-4-(trifluoromethyl)-[2,4'-bipyridine]-6-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2764921.png)

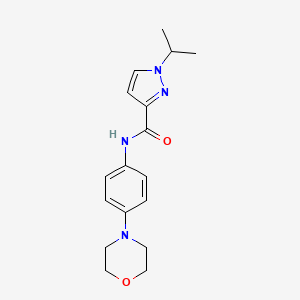
![2-{4-[6-(Pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B2764930.png)
